N-butyl-N'-(3,4-difluorophenyl)urea
Description
Properties
IUPAC Name |
1-butyl-3-(3,4-difluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c1-2-3-6-14-11(16)15-8-4-5-9(12)10(13)7-8/h4-5,7H,2-3,6H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTFGHQPKTWJAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-(3,4-difluorophenyl)urea typically involves the reaction of butylamine with 3,4-difluorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Butylamine+3,4-difluorophenyl isocyanate→N-butyl-N’-(3,4-difluorophenyl)urea
The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-butyl-N’-(3,4-difluorophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’-(3,4-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The urea moiety can participate in substitution reactions, where the butyl or difluorophenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-butyl-N’-(3,4-difluorophenyl)urea oxides, while reduction may produce N-butyl-N’-(3,4-difluorophenyl)urea hydrides.
Scientific Research Applications
N-butyl-N’-(3,4-difluorophenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-butyl-N’-(3,4-difluorophenyl)urea exerts its effects involves interactions with specific molecular targets. The difluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares N-butyl-N'-(3,4-difluorophenyl)urea with analogous urea derivatives:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties | Primary Application |
|---|---|---|---|---|
| This compound | 3,4-difluorophenyl, butyl | ~278.2 (estimated) | High lipophilicity, potential herbicide | Agrochemical research |
| Neburon (N-butyl-N'-(3,4-dichlorophenyl)urea) | 3,4-dichlorophenyl, butyl | 275.17 | Photosynthesis inhibition | Herbicide for crops |
| Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) | 3-CF3-phenyl, dimethyl | 232.20 | Soil persistence, broad-spectrum | Cotton and soybean crops |
| Isoproturon (N,N-dimethyl-N'-(4-isopropylphenyl)urea) | 4-isopropylphenyl, dimethyl | 206.28 | Selective grass control | Cereal crops |
Key Observations :
- Halogen Effects : The 3,4-difluorophenyl group in the target compound replaces the 3,4-dichlorophenyl group in Neburon. Fluorine’s smaller atomic radius and higher electronegativity may enhance dipole interactions and metabolic stability compared to chlorine .
- Alkyl Chain Impact : The butyl group in both the target compound and Neburon provides moderate hydrophobicity, facilitating membrane penetration. In contrast, dimethyl substituents (e.g., Fluometuron) reduce steric hindrance, favoring rapid soil mobility .
Q & A
Q. What are the standard synthetic routes for preparing N-butyl-N'-(3,4-difluorophenyl)urea?
The synthesis of arylurea derivatives typically involves reacting an isocyanate with a substituted aniline. For this compound:
- Step 1 : Prepare 3,4-difluoroaniline as the nucleophile.
- Step 2 : React with n-butyl isocyanate under anhydrous conditions (e.g., in dry THF or DCM) at 0–25°C.
- Step 3 : Purify via recrystallization or column chromatography. Key parameters include stoichiometric control (1:1 molar ratio), inert atmosphere, and monitoring by TLC/LC-MS. Similar methodologies are used for structurally related difluorophenyl ureas .
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
- NMR : and NMR confirm substituent positions and purity. The 3,4-difluorophenyl group shows distinct splitting patterns due to coupling between fluorine atoms.
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX programs ) resolves bond lengths, angles, and intermolecular interactions. For example, hydrogen bonding between urea NH and fluorine atoms is critical for packing stability .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Q. What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves, lab coats, and OV/AG/P99 respirators if aerosolization occurs .
- Ventilation : Work in a fume hood to avoid inhalation.
- Waste Disposal : Follow halogenated waste guidelines due to fluorine content. While direct toxicity data for this compound is limited, structurally similar chlorinated ureas exhibit moderate toxicity via ingestion (e.g., LD > 1000 mg/kg in rats) .
Advanced Research Questions
Q. How can conflicting thermal decomposition data for arylurea derivatives be resolved?
Contradictions in decomposition temperatures () may arise from experimental conditions (e.g., heating rate, atmosphere). Methodological solutions include:
- DSC/TGA : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled nitrogen/air flow.
- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy () and compare degradation mechanisms .
- Cross-Validation : Replicate studies using standardized protocols (e.g., ASTM E537) and reference materials.
Q. What computational approaches predict the biological activity of this compound?
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Fluorine atoms may enhance binding via halogen bonds.
- QSAR Modeling : Correlate electronic descriptors (e.g., Hammett σ constants) with activity data from analogous compounds .
- ADMET Prediction : Tools like SwissADME estimate permeability, solubility, and metabolic stability.
Q. How does fluorination at the 3,4-positions influence reactivity compared to chlorinated analogs?
- Electron-Withdrawing Effects : Fluorine’s strong -I effect increases urea’s acidity (NH groups), affecting hydrogen-bonding and solubility.
- Thermal Stability : Fluorinated ureas often exhibit higher values than chlorinated analogs due to stronger C-F bonds (e.g., 1,3-bis(3,4-difluorophenyl)urea vs. dichlorophenyl derivatives) .
- Synthetic Challenges : Fluorine’s small size and reactivity may require milder conditions to avoid side reactions (e.g., defluorination).
Methodological Guidance for Data Interpretation
Q. How to design experiments to assess structure-activity relationships (SAR) for fluorinated ureas?
- Variation of Substituents : Synthesize analogs with meta/para fluorine, alkyl chain length (e.g., propyl vs. butyl), and urea modifications.
- Biological Assays : Test against target enzymes/cell lines with dose-response curves (IC/EC).
- Statistical Analysis : Use ANOVA to identify significant structural contributors to activity .
Q. What strategies address low solubility of this compound in aqueous media?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
